(4-Bromobutyl)cyclohexane

概要

説明

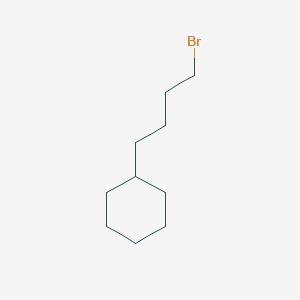

(4-Bromobutyl)cyclohexane is an organic compound with the molecular formula C10H19Br It consists of a cyclohexane ring substituted with a bromobutyl group at the fourth position

準備方法

Synthetic Routes and Reaction Conditions: (4-Bromobutyl)cyclohexane can be synthesized through the bromination of 4-cyclohexyl-1-butanol. The reaction typically involves the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out at temperatures ranging from 0°C to 100°C over a period of approximately 3.75 hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions: (4-Bromobutyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar solvents.

Elimination Reactions: Often require strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.

Oxidation and Reduction Reactions: May involve reagents like potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed:

Substitution Reactions: Formation of alcohols or ethers.

Elimination Reactions: Formation of alkenes.

Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.

科学的研究の応用

Intermediate in Pharmaceutical Development

One of the primary applications of (4-Bromobutyl)cyclohexane is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a key building block for various drugs due to its ability to undergo further transformations. For example, it has been utilized in the synthesis of succinimide derivatives, which are important for developing certain therapeutic agents .

Agrochemical Applications

The compound also finds utility in the agrochemical sector. It acts as an intermediate for synthesizing herbicides and pesticides, enhancing their efficacy and selectivity. The bromine atom in this compound contributes to the biological activity of these agrochemicals, making them more effective against target pests while minimizing environmental impact .

Synthesis of Succinimide Derivatives

A notable case study involves the use of this compound in producing N-(4-bromobutyl)cyclohexane-1,2-dicarboximide. This compound demonstrated significant biological activity and was synthesized through a series of reactions involving this compound as a precursor .

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Alkylation | Cyclohexane + 4-bromobutyl bromide | This compound |

| 2 | Amidation | This compound + Dicarboxylic acid | N-(4-bromobutyl)cyclohexane-1,2-dicarboximide |

Development of Novel Detergents

In another study, researchers explored the optimization of detergents for membrane protein extraction using this compound as a surfactant component. The compound's unique properties allowed for improved solubilization of membrane proteins, showcasing its potential in biochemistry and molecular biology applications .

作用機序

The mechanism of action of (4-Bromobutyl)cyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

(4-Chlorobutyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

(4-Iodobutyl)cyclohexane: Similar structure but with an iodine atom instead of bromine.

(4-Fluorobutyl)cyclohexane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: (4-Bromobutyl)cyclohexane is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.

生物活性

(4-Bromobutyl)cyclohexane, a brominated organic compound, has garnered attention in various fields of biological research due to its unique chemical properties and biological activities. This article delves into its biochemical interactions, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

- Molecular Formula : CHBr

- Molecular Weight : 219.16 g/mol

- CAS Number : 60439-16-9

The biological activity of this compound is primarily attributed to its interactions with cellular receptors and enzymes. Notably, it has been identified as an agonist or antagonist of the lipid-activated G protein-coupled receptor GPR55, which plays a significant role in various signaling pathways.

Key Mechanisms:

- Binding Interactions : The compound can bind to GPR55, influencing its activity and leading to alterations in intracellular calcium levels and downstream signaling cascades.

- Cell Signaling Modulation : It affects multiple cellular processes including gene expression and cellular metabolism, demonstrating its potential as a modulator in biochemical pathways.

Biological Activity Overview

The biological effects of this compound can vary significantly based on dosage. At low concentrations, the compound may exhibit minimal effects; however, higher doses can lead to notable physiological changes. These effects are crucial for understanding its potential therapeutic applications as well as safety profiles.

Effects at Varying Concentrations:

| Dose Range | Observed Effects |

|---|---|

| Low (< 10 µM) | Minimal physiological impact |

| Moderate (10-100 µM) | Alterations in cell signaling pathways |

| High (> 100 µM) | Significant changes in gene expression and metabolism |

Case Studies and Research Findings

- GPR55 Modulation : A study demonstrated that this compound significantly modulates the activity of GPR55, leading to increased intracellular calcium levels which may affect various physiological processes.

- Proteomics Applications : The compound has been utilized in proteomics research where its ability to form carbon-carbon crosslinks is leveraged for the development of advanced materials and bioactive compounds.

- Toxicological Assessments : Preliminary evaluations indicate that while this compound has beneficial applications, it also necessitates careful consideration regarding its toxicity and environmental impact, particularly under varying conditions such as temperature and concentration .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption through biological membranes due to its lipophilic nature.

- Distribution : Widely distributed in tissues with a preference for lipid-rich environments.

- Metabolism : Undergoes metabolic transformations that may affect its biological activity.

- Excretion : Primarily excreted via urine after conjugation with glucuronic acid.

Applications in Scientific Research

This compound serves multiple purposes in scientific research:

- Organic Synthesis : Acts as an intermediate in synthesizing complex organic molecules.

- Medicinal Chemistry : Investigated for potential therapeutic roles due to its receptor-modulating properties.

- Material Science : Used in developing polymers with specific mechanical properties due to its ability to form crosslinks.

特性

IUPAC Name |

4-bromobutylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFWXUKZEJDCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553375 | |

| Record name | (4-Bromobutyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60439-16-9 | |

| Record name | (4-Bromobutyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。